An In-Depth Technical Guide to 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule uniquely combines two pharmacologically relevant scaffolds: the isoindoline-1,3-dione (phthalimide) moiety, known for a wide range of biological activities, and the 6-chloropyridazine ring, a versatile synthetic handle for molecular elaboration. This document details the molecule's physicochemical properties, explores the rationale behind its design by examining its constituent parts, proposes detailed protocols for its synthesis and purification, and outlines its primary application as a core intermediate for the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Molecular Profile and Physicochemical Properties
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione is a solid organic compound that serves primarily as a building block in more complex chemical syntheses.[1][2] Its structural features are key to its utility in research.
Chemical Structure and Identifiers
The molecule consists of a central isoindoline-1,3-dione group linked by a methylene bridge to the 3-position of a 6-chloropyridazine ring.
| Identifier | Value | Source |
| IUPAC Name | 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione | N/A |
| CAS Number | 948996-03-0 | [1][2][3] |
| Molecular Formula | C₁₃H₈ClN₃O₂ | [1][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=C(C=C3)Cl | [3] |
Physicochemical Data
The key physical and chemical properties determine the handling, storage, and reactivity of the compound.
| Property | Value | Source |
| Molecular Weight | 273.68 g/mol | [3] |
| Appearance | Solid (often a white or off-white powder) | Inferred |
| Purity | Commercially available at ≥95% | [1] |
| Storage | Sealed refrigeration is recommended | [1] |
| Hazard Codes | H302, H315, H319, H332, H335 | [3] |
| Precautionary Codes | P261, P280, P305+P351+P338 | [3] |
The Pharmacophoric Significance of Constituent Moieties
The value of this compound as a synthetic intermediate is derived from the established biological importance of its two core structural components.
The Isoindoline-1,3-dione Scaffold: A Privileged Structure
The isoindoline-1,3-dione heterocycle, commonly known as phthalimide, is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to possess a vast array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[4]
Most notably, this scaffold is the core of immunomodulatory drugs like thalidomide and its more potent analogs, lenalidomide and pomalidomide.[4] Furthermore, the phthalimide ring has been identified as a key pharmacophore for designing inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, as it can interact with the peripheral anionic site of the enzyme.[5][6]
The 6-Chloropyridazine Ring: A Versatile Synthetic Handle
The pyridazine ring is a nitrogen-containing heterocycle frequently incorporated into bioactive molecules. The presence of the chlorine atom at the 6-position is of critical synthetic importance. This chloro-group activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.), enabling the rapid synthesis of a large library of analogs from a single, common intermediate. This versatility is paramount in structure-activity relationship (SAR) studies during lead optimization.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for custom modifications or scale-up. A plausible and robust synthetic route is the condensation of phthalic anhydride with (6-chloropyridazin-3-yl)methanamine.
Retrosynthetic Analysis
The logical disconnection for this molecule breaks the imide C-N bond, leading back to commercially available or readily synthesized starting materials.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol describes a standard procedure for the formation of the phthalimide ring via condensation.
Objective: To synthesize 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione.
Materials:
-
Phthalic anhydride (1.0 eq)
-
(6-Chloropyridazin-3-yl)methanamine (1.0 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalic anhydride (1.0 eq) and (6-chloropyridazin-3-yl)methanamine (1.0 eq).
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Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride). Acetic acid serves as a polar protic solvent that facilitates the reaction and the removal of water.
-
Heating: Heat the reaction mixture to reflux (approx. 118-120 °C) with vigorous stirring. The high temperature is necessary to drive the condensation and subsequent cyclization/dehydration to form the imide.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours). A common mobile phase would be a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice-water bath. The product is expected to precipitate out of the acidic solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water to remove residual acetic acid, followed by a cold non-polar solvent like hexanes to remove non-polar impurities.
-
Drying: Dry the product under vacuum to yield the crude 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione.
Purification and Characterization Workflow
The crude product may require further purification to meet the high-purity standards for drug discovery applications.
Caption: Standard workflow for product purification and validation.
Applications in Drug Discovery and Development
The primary utility of this compound is not as a final drug product but as a foundational scaffold for building diverse chemical libraries aimed at various therapeutic targets.
Role as a Core Synthetic Intermediate
This molecule is an ideal starting point for SAR studies. The stable phthalimide group provides a consistent anchor for biological target interaction, while the reactive chloropyridazine moiety allows for systematic modification.
Workflow for Analog Library Synthesis
The chloro-substituent is the key to diversification, primarily through SNAr reactions.
Caption: Diversification strategy via SNAr at the chloro position.
Potential Therapeutic Targets for Derivatives
Based on the known bioactivities of the core scaffolds, derivatives of this intermediate could be rationally designed and screened for activity against several important targets.
| Target Class | Specific Example(s) | Rationale | References |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | The phthalimide moiety is a known inhibitor, relevant for Alzheimer's disease therapy. | [5][6][7] |
| Inflammatory Enzymes | Cyclooxygenase (COX-1/COX-2) | Phthalimide derivatives have shown anti-inflammatory and analgesic effects. | [4][8] |
| Protein Kinases | Various | The pyridazine core is found in numerous kinase inhibitors used in oncology. | N/A |
| Cereblon (CRBN) | E3 Ubiquitin Ligase | The phthalimide core is the basis for molecular glue degraders (e.g., Thalidomide). | N/A |
Safety and Handling
As a laboratory chemical, 2-((6-chloropyridazin-3-yl)methyl)isoindoline-1,3-dione must be handled with appropriate care.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: The compound is classified as potentially harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation.[3] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, consistent with recommendations for refrigerated storage to ensure long-term stability.[1]
Conclusion
2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione stands out as a high-value intermediate for medicinal chemistry. Its structure is a deliberate fusion of a biologically privileged phthalimide core and a synthetically versatile chloropyridazine ring. This combination provides an excellent platform for the efficient development of diverse compound libraries, enabling robust structure-activity relationship studies. Researchers can leverage this molecule to accelerate the discovery of novel drug candidates targeting a range of diseases, from neurodegeneration to inflammation and cancer.
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Geronik, I. O. et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
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Taiwo, O. S. et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. [Link]
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Karim, M. et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]
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Fadda, A. A. et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]
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Pharmaffiliates. 3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline. [Link]
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